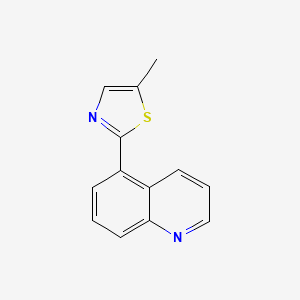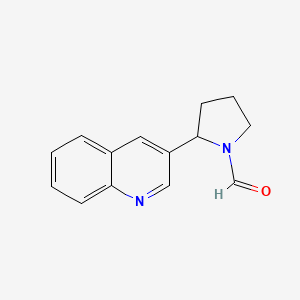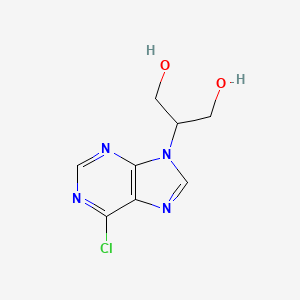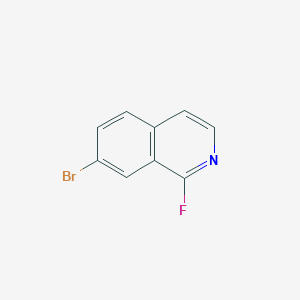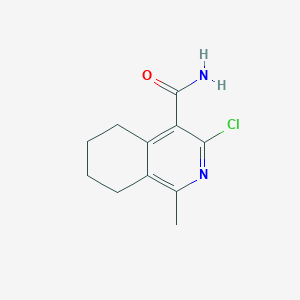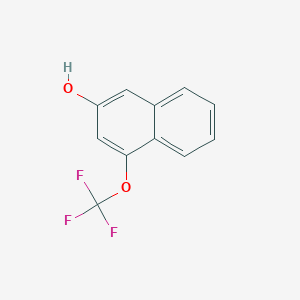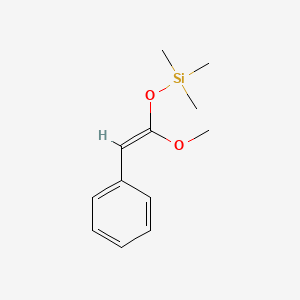
Methyl 1-chloro-2-methylindolizine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-chloro-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of heterocyclic compounds Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-2-methylindolizine-3-carboxylate typically involves the reaction of 2-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a palladium-catalyzed intramolecular oxidative coupling reaction to form the indolizine ring . The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl 1-chloro-2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of indolizine oxides.
Reduction: Formation of dechlorinated or demethylated indolizines.
Substitution: Formation of substituted indolizines with various functional groups.
科学的研究の応用
Methyl 1-chloro-2-methylindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 1-chloro-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-chloroindolizine-3-carboxylate
- Methyl 2-methylindolizine-3-carboxylate
- Methyl 1-chloro-2-ethylindolizine-3-carboxylate
Uniqueness
Methyl 1-chloro-2-methylindolizine-3-carboxylate is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
methyl 1-chloro-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
InChIキー |
CGGKKQCJLCNNPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
